molecular formula C13H13ClN2O3 B2575009 3-(4-Chlorobutanamido)benzofuran-2-carboxamide CAS No. 898372-92-4

3-(4-Chlorobutanamido)benzofuran-2-carboxamide

Cat. No.: B2575009
CAS No.: 898372-92-4
M. Wt: 280.71
InChI Key: PTVVSWGMLWNVNJ-UHFFFAOYSA-N
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Description

3-(4-Chlorobutanamido)benzofuran-2-carboxamide (CAS 888465-85-8) is a synthetic benzofuran-2-carboxamide derivative of significant interest in medicinal chemistry and oncology research. This compound is designed for investigational use in studying immunomodulatory and anticancer pathways. Benzofuran derivatives are a prominent class of heterocyclic compounds known for their versatile biological activities, largely due to their unique physicochemical properties and their role as a core scaffold in many bioactive molecules . The structural motif of a benzofuran core with a carboxamide functionalization is frequently explored for developing novel therapeutic agents . This compound is of particular value in immunological and oncological research. Its structure is analogous to other investigated benzofuran-2-carboxamide derivatives, which have been identified as potent immunomodulatory agents. Such compounds have demonstrated efficacy in blocking CCL20-induced chemotaxis, a key mechanism in the inflammatory recruitment of human peripheral blood mononuclear cells (PBMCs) . The CCL20/CCR6 axis, which this chemotype targets, is a recognized pathway in autoimmune disorders, inflammatory bowel diseases, and colorectal cancer, making it a promising target for therapeutic intervention . Furthermore, research on closely related benzofuran-2-carboxamide derivatives has revealed potent cytotoxic, cytostatic, and antiproliferative activities against various colon cancer cell lines . The incorporation of specific substituents, such as the 4-chlorobutanamido group at the C3 position, is a strategic modification based on structure-activity relationship (SAR) studies. SAR indicates that substitutions on the benzofuran core, particularly with halogen atoms or specific amide chains, are critical for enhancing binding affinity and biological potency, often by influencing hydrophobic interactions and target engagement . This makes this compound a valuable chemical tool for probing disease mechanisms and screening for new bioactive molecules in preclinical research. This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c14-7-3-6-10(17)16-11-8-4-1-2-5-9(8)19-12(11)13(15)18/h1-2,4-5H,3,6-7H2,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVSWGMLWNVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The benzofuran core is prevalent in many biologically active natural products, making it a popular scaffold in drug design. The compound has been synthesized using a modular approach that leverages C–H arylation and transamidation chemistry, allowing for the rapid assembly of complex molecular structures suitable for drug discovery .

Key Findings:

  • Synthesis : The efficient synthetic routes enable access to a wide range of benzofuran derivatives, which can be screened for pharmacological activity .
  • Biological Activity : The compound exhibits potential as an antitumor agent by inhibiting specific kinases associated with cancer progression, particularly those involved in tumor growth and metastasis.

Biological Studies

3-(4-Chlorobutanamido)benzofuran-2-carboxamide has been investigated for its role in modulating various biological pathways. It has shown promise in studies related to neuroprotection and immunomodulation.

Neuroprotective Effects:

  • Research indicates that related benzofuran compounds can protect against NMDA-induced excitotoxicity, suggesting that this compound may also possess similar protective properties against neurodegenerative conditions .

Immunomodulatory Activity:

  • The compound has been explored for its ability to inhibit CCL20-induced chemotaxis, which is significant in the context of inflammatory diseases and colorectal cancer. Certain derivatives have demonstrated potent inhibitory effects on cell migration and growth of colon cancer cell lines .

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological systems. Its unique structure allows researchers to investigate its interactions with specific molecular targets.

Mechanism of Action:

  • The compound's mechanism may involve binding to enzymes or receptors, modulating their activity and influencing cellular functions. This interaction could lead to alterations in signaling pathways critical for various biological processes.

Research Findings and Case Studies

Recent studies have documented the effectiveness of this compound in various experimental settings:

  • Antitumor Activity : In vitro studies indicate that this compound can significantly inhibit tumor cell proliferation through competitive inhibition of ATP-binding sites on kinases.
  • Neuroprotective Studies : Related compounds have shown efficacy in protecting neuronal cells from excitotoxic damage, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Immunomodulatory Effects : The ability to inhibit CCL20-dependent cell migration positions this compound as a candidate for developing treatments for autoimmune diseases and certain cancers .

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-carboxamide Derivatives

Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Application References
3-(4-Chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide 4-Chlorobutanamido, N-(4-fluorophenyl) C₁₉H₁₆ClFN₂O₃ 374.8 Undisclosed (R&D use)
Vilazodone Piperazinyl, indolyl groups, hydrochloride salt C₂₆H₂₇N₅O₂ 441.54 Antidepressant (SSRI + 5-HT₁A agonist)
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Methoxy at C7, substituted phenyl carboxamide Varies ~300–350 Antioxidant (e.g., IC₅₀: 12–45 μM in DPPH assay)
3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide 4-Chlorobenzoyl C₁₆H₁₁ClN₂O₃ 314.72 Undisclosed

Key Differences and Implications

Substituent Effects on Bioactivity

  • Vilazodone : The addition of a piperazinyl-indolyl side chain enables dual serotonin reuptake inhibition (SSRI) and 5-HT₁A receptor partial agonism, making it effective for major depressive disorder . In contrast, 3-(4-chlorobutanamido)benzofuran-2-carboxamide lacks this extended side chain, which may limit its CNS penetration or receptor interactions.
  • 7-Methoxy Derivatives : Methoxy groups at C7 enhance antioxidant activity by stabilizing free radicals, as demonstrated in DPPH radical scavenging assays (e.g., compound a in Table 3 of achieved IC₅₀ = 12 μM). The absence of methoxy in this compound suggests divergent applications.

3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide: The rigid chlorobenzoyl group may reduce solubility compared to the flexible chlorobutanamido chain in the target compound, affecting bioavailability .

Synthetic Accessibility

  • Vilazodone requires multi-step synthesis involving 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide , with purity challenges in amine formation .
  • This compound derivatives are synthesized via direct acylation of benzofuran-2-carboxamide intermediates, offering simpler scalability .

Biological Activity

3-(4-Chlorobutanamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

  • IUPAC Name : 3-(4-chlorobutanoylamino)-1-benzofuran-2-carboxamide
  • Molecular Formula : C13H14ClN2O3
  • Molecular Weight : 280.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate various signaling pathways, potentially affecting enzyme activity and cellular functions. Its mechanism may involve:

  • Inhibition of Enzyme Activity : Similar to other benzofuran derivatives, it may inhibit key enzymes involved in metabolic pathways.
  • Modulation of Protein-Ligand Interactions : The compound may interact with proteins, influencing their conformation and function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in modulating neurodegenerative processes, particularly in Alzheimer's disease models.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Recent studies have explored the biological implications of benzofuran derivatives, including this compound:

  • A study on related benzofuran derivatives demonstrated significant inhibition of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. Compounds structurally similar to this compound showed up to 54% inhibition in Aβ42 aggregation at concentrations around 25 μM .
  • Another investigation highlighted the synthesis of various benzofuran derivatives using C–H arylation techniques, emphasizing the efficiency of these methods in generating compounds for biological screening .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other known benzofuran derivatives:

Compound NameBiological ActivityReference
VilazodoneAntidepressant (5-HT transporter)DrugBank
AmiodaroneAntiarrhythmicDrugBank
MethoxsalenAntipsoriatic and photochemotherapeuticBenchChem

Synthesis Methods

The synthesis of this compound typically involves:

  • C–H Arylation : A directed approach using palladium catalysis to introduce aryl groups efficiently.
  • Transamidation Chemistry : This method allows for the modification of amide functionalities, enhancing the compound's diversity and potential applications .

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorobutanamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling benzofuran-2-carboxamide derivatives with 4-chlorobutanamido intermediates. A common method uses benzofuran-2-carboxylic acid as a starting material, followed by amidation with 4-chlorobutanoyl chloride under coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) . Critical parameters include temperature control (room temperature for coupling steps) and solvent selection (DMF or THF) to minimize side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity, as highlighted in industrial-scale protocols .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Characterization relies on a combination of techniques:

  • NMR (1H/13C) to confirm the benzofuran core and amide linkages.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for chiral intermediates . Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate incomplete amidation or residual solvents, necessitating iterative purification .

Q. What are the primary applications of this compound in early-stage drug discovery?

The compound serves as a key intermediate in synthesizing antidepressants like Vilazodone, where it reacts with 3-(4-chlorobutyl)indole-5-carbonitrile via amine coupling . Its benzofuran scaffold is also explored in oncology for protein-protein interaction inhibitors, leveraging its ability to modulate enzyme activity (e.g., DOT1L histone methyltransferase) .

Advanced Research Questions

Q. How do structural modifications of the benzofuran core impact biological activity in SAR studies?

Substituents at the 3-position (e.g., chlorobutanamido vs. hydroxybutyryl groups) influence target binding affinity. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility.
  • Piperazine derivatives (e.g., 5-(piperazin-1-yl)benzofuran-2-carboxamide) improve CNS penetration, critical for neuropsychiatric drug candidates . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to receptors like serotonin transporters, guiding rational design .

Q. What strategies address selectivity challenges when targeting enzymes with homologous binding sites?

  • Fragment-based screening identifies critical residues in the target enzyme (e.g., AF9/ENL) to optimize hydrogen bonding or hydrophobic interactions.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing between on-target and off-target interactions . For example, replacing the benzofuran ring with benzothiophene in analogs reduces off-target kinase inhibition while retaining potency against DOT1L .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies may arise from variations in:

  • Cellular uptake : Lipophilicity (logP) of the compound affects membrane permeability.
  • Metabolic activation : Cytochrome P450 isoforms in specific cell lines (e.g., HepG2 vs. HEK293) may differentially metabolize the compound. Standardized assays (e.g., MTT or ATP-based viability tests) under uniform oxygen and nutrient conditions are recommended .

Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling of this compound?

  • In vitro : Microsomal stability assays (human liver microsomes) to predict metabolic clearance.
  • In vivo : Rodent models for bioavailability studies, with LC-MS/MS quantification in plasma. The compound’s moderate logP (~2.5) suggests adequate blood-brain barrier penetration, making it suitable for neuropharmacology models .

Methodological Considerations

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Forced degradation (acid/base/oxidative stress) coupled with UPLC-QTOF identifies hydrolyzed amides or oxidized benzofuran rings.
  • Mass fragmentation patterns differentiate degradation products from synthetic impurities .

Q. How can researchers optimize reaction scalability without compromising enantiomeric purity?

  • Continuous flow chemistry reduces side reactions (e.g., racemization) by ensuring precise temperature and mixing control.
  • Chiral HPLC with cellulose-based columns monitors enantiomeric excess during scale-up .

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